molecular formula C17H24N4O5S2 B2667122 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034402-86-1

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2667122
CAS No.: 2034402-86-1
M. Wt: 428.52
InChI Key: PSTPHRBPCCKRTN-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS: 2034402-86-1) is a diazepane derivative featuring dual sulfonyl groups attached to its 1,4-diazepane core. Its molecular formula is C₁₇H₂₄N₄O₅S₂ (MW: 428.5263 g/mol), with a structure characterized by a seven-membered diazepane ring substituted at positions 1 and 4 by a 2-methoxy-5-methylphenylsulfonyl group and a 1-methylpyrazole-4-sulfonyl group, respectively . The compound is primarily utilized in research settings, with commercial availability for non-human applications .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S2/c1-14-5-6-16(26-3)17(11-14)28(24,25)21-8-4-7-20(9-10-21)27(22,23)15-12-18-19(2)13-15/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTPHRBPCCKRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound is characterized by the following structural features:

  • Sulfonamide moieties : These groups are known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
  • Diazepane ring : This cyclic structure may contribute to the compound's ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, related imidazole derivatives have shown potent activity against various cancer cell lines, with IC50 values often below 10 µM . The mechanism of action typically involves the inhibition of tubulin polymerization and interference with cancer cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Tubulin inhibition
Compound BMCF-7 (Breast)3.0EGFR inhibition
Target Compound VariousTBDTBD

Antimicrobial Activity

The sulfonamide group is historically associated with antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, studies on sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Inhibitors of cyclooxygenase (COX) enzymes are crucial in managing inflammation. Similar compounds have demonstrated selective inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study involving a series of sulfonamide-containing diazepanes demonstrated that modifications to the sulfonamide moiety significantly enhanced anticancer activity. The lead compound exhibited an IC50 value of 7 µM against the A549 lung cancer cell line and was found to induce apoptosis through caspase activation .

Study 2: Antimicrobial Screening

A screening of various sulfonamide derivatives revealed that those with a diazepane core showed enhanced antibacterial activity compared to traditional sulfonamides. The target compound was effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 15 µg/mL .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its 1,4-diazepane core and dual sulfonyl substitutions . Below is a comparison with structurally related compounds from the literature:

Compound Core Structure Substituents Key Functional Groups Reported Applications
Target Compound 1,4-Diazepane 2-Methoxy-5-methylphenylsulfonyl; 1-methylpyrazole-4-sulfonyl Sulfonyl, pyrazole, methoxy Research (non-human)
4g/4h Derivatives () Benzo[b][1,4]diazepine Coumarin-3-yl, tetrazole, phenyl Coumarin, tetrazole, pyrazole Pharmacological studies (unspecified)
Pyrazole Derivatives () Pyrazole/Biphenyl Biphenyl-4-yl, methoxyphenyl, phenyl Pyrazole, methoxy, aromatic Analgesic activity
Triazolone Derivatives () Triazolone/Piperazine Chlorophenyl, dioxolane, triazole Triazole, dioxolane, sulfonyl Antifungal/antimicrobial (inferred)

Key Observations :

  • Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from coumarin- or tetrazole-substituted diazepines ().
  • Pyrazole vs.
  • Diazepane vs. Diazepine : The seven-membered diazepane core offers conformational flexibility compared to six-membered benzodiazepines (), which could impact binding to biological targets like GABA receptors or kinases .
Pharmacological Potential (Inferred)
  • Pyrazole Derivatives () : Pyrazole-containing compounds exhibit analgesic properties, suggesting that the target’s pyrazole sulfonyl group may align with bioactivity in pain or inflammation pathways .
  • Triazolone Derivatives () : Structural similarities (e.g., sulfonyl groups) hint at possible antifungal or antimicrobial applications, though direct evidence for the target compound is lacking .

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